molecular formula C7H14ClNO B3048669 (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 1788054-92-1

(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride

Cat. No.: B3048669
CAS No.: 1788054-92-1
M. Wt: 163.64
InChI Key: JBKIAGJIMKQZEP-FNCXLRSCSA-N
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Description

(1R,5S,6R)-rel-8-Azabicyclo[321]octan-6-ol hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a bicyclic ketone or alcohol.

    Reduction: The ketone or alcohol is reduced using reagents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

    Cyclization: The intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the bicyclic structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced alcohols or amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride
  • (1R,5S)-8-Azabicyclo[3.2.1]octan-3-ol

Uniqueness

(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 6-position. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKIAGJIMKQZEP-FNCXLRSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C(C1)N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]([C@H](C1)N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788054-92-1
Record name 8-Azabicyclo[3.2.1]octan-6-ol, hydrochloride (1:1), (1R,5S,6R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788054-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Reactant of Route 2
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Reactant of Route 3
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Reactant of Route 4
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Reactant of Route 5
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Reactant of Route 6
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride

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